5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride
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Overview
Description
5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride: is a chemical compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is a bicyclic compound containing fluorine atoms, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride typically involves the fluorination of a precursor compound. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of difluoro-azabicyclo-octane ketones or carboxylic acids.
Reduction: Formation of difluoro-azabicyclo-octane alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its bicyclic structure and fluorine atoms, which can enhance binding affinity and specificity.
Medicine: While not used directly in medicine, derivatives of this compound may be explored for potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics.
Mechanism of Action
The mechanism of action of 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding interactions through hydrogen bonding or van der Waals forces. The bicyclic structure can provide rigidity and specificity in binding, making it a useful probe in studying molecular interactions.
Comparison with Similar Compounds
2-azabicyclo[2.2.2]octane: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
5-fluoro-2-azabicyclo[2.2.2]octane: Contains only one fluorine atom, which can alter its reactivity and binding properties.
5,5-dichloro-2-azabicyclo[2.2.2]octane: Contains chlorine atoms instead of fluorine, which can significantly change its chemical properties and reactivity.
Uniqueness: The presence of two fluorine atoms in 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride makes it unique compared to its analogs. Fluorine atoms can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,5-difluoro-2-azabicyclo[2.2.2]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-6-2-1-5(7)4-10-6;/h5-6,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQNXQQIINRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CC2(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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